(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Brand Name:
Vulcanchem
CAS No.:
104010-72-2
VCID:
VC20872326
InChI:
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
SMILES:
CC1(OC2C=CC(=O)C2O1)C
Molecular Formula:
C8H10O3
Molecular Weight:
154.16 g/mol
(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
CAS No.: 104010-72-2
Cat. No.: VC20872326
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104010-72-2 |
|---|---|
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | (3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
| Standard InChI | InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1 |
| Standard InChI Key | UWXUDHGKUWPPGB-NKWVEPMBSA-N |
| Isomeric SMILES | CC1(O[C@H]2C=CC(=O)[C@H]2O1)C |
| SMILES | CC1(OC2C=CC(=O)C2O1)C |
| Canonical SMILES | CC1(OC2C=CC(=O)C2O1)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator